molecular formula C25H20BrF3N2O3 B3605118 1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE

1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE

Cat. No.: B3605118
M. Wt: 533.3 g/mol
InChI Key: UXJFMIZJYXRFKE-UHFFFAOYSA-N
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Description

1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine core substituted with various functional groups, including bromine, methoxy, and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoyl Derivatives: The initial step involves the preparation of 3-bromo-4-methoxybenzoyl chloride and 3,4-difluorobenzoyl chloride through the reaction of the corresponding acids with thionyl chloride.

    Coupling with Piperazine: The benzoyl chlorides are then reacted with piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the benzoyl groups can undergo reduction to alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation of the methoxy group would yield a carbonyl derivative.

Scientific Research Applications

1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of substituted piperazines with various biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of multiple functional groups allows it to engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE: shares similarities with other substituted piperazines, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxy group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)-[4-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrF3N2O3/c1-34-23-7-4-15(12-18(23)26)24(32)16-3-6-22(21(29)13-16)30-8-10-31(11-9-30)25(33)17-2-5-19(27)20(28)14-17/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJFMIZJYXRFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE
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1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE
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1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE
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1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE
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1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE
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1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE

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